molecular formula C8H11N3O B6230200 6-(oxolan-2-yl)pyridazin-3-amine CAS No. 1856161-91-5

6-(oxolan-2-yl)pyridazin-3-amine

Cat. No.: B6230200
CAS No.: 1856161-91-5
M. Wt: 165.2
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Description

6-(Oxolan-2-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an oxolan (tetrahydrofuran) ring at the 6-position and an amine group at the 3-position. The oxolan substituent may influence solubility and hydrogen-bonding interactions, critical for biological activity .

Properties

CAS No.

1856161-91-5

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(oxolan-2-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis under neutral conditions . This method offers good functional group compatibility and broad substrate scope.

Industrial Production Methods: Industrial production of pyridazine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield pyridazines with high functional group tolerance and remarkable regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 6-(Oxolan-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .

Scientific Research Applications

6-(Oxolan-2-yl)pyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(oxolan-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, which plays a role in various physiological processes . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 6-(oxolan-2-yl)pyridazin-3-amine with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Ring Type Key Structural Features Source
This compound C₈H₁₁N₃O 165.20 (inferred) 6-(2-yl) Oxolan (THF) Pyridazine core, amine, 5-membered ether ring
6-(Oxolan-3-yl)pyridazin-3-amine C₈H₁₁N₃O 165.20 6-(3-yl) Oxolan (THF) Positional isomer of the target compound
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 6-(4-yl) Oxan (THP) 6-membered ether ring (tetrahydropyran)
BI63209 C₁₉H₂₄N₆O₅S 448.50 6-(2-yl) Oxolan (THF) Piperazinyl-sulfonyl substituent
BG14264 C₂₃H₃₁N₅O₅ 457.52 6-(2-yl) Oxolan (THF) Trimethoxybenzoyl-piperazinyl group
Key Observations:

Substituent Position: The positional isomer 6-(oxolan-3-yl)pyridazin-3-amine shares the same molecular formula as the target compound but differs in the oxolan substitution position (3-yl vs. 2-yl). In contrast, 6-(oxan-4-yl)pyridazin-3-amine substitutes the oxolan ring with a larger 6-membered oxan (tetrahydropyran) ring. This increases molecular weight by ~14 g/mol and introduces steric bulk, which could reduce membrane permeability compared to the target compound .

Functional Group Complexity: Complex derivatives like BI63209 and BG14264 incorporate additional functional groups (e.g., sulfonyl, piperazinyl, trimethoxybenzoyl). These groups enhance molecular weight significantly (>400 g/mol) and introduce hydrogen-bond acceptors/donors, likely improving target binding but reducing solubility .

Hydrogen Bonding and Crystallographic Behavior

  • The oxolan ring in the target compound and its analogs can participate in hydrogen bonding via its ether oxygen. The 2-yl position in the target may facilitate stronger interactions with adjacent molecules compared to the 3-yl isomer, as predicted by graph-set analysis in crystallography .
  • This property is critical in structure-based drug design, where predictable packing improves reproducibility .

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